molecular formula C15H26O B1683568 Viridiflorol CAS No. 552-02-3

Viridiflorol

Cat. No.: B1683568
CAS No.: 552-02-3
M. Wt: 222.37 g/mol
InChI Key: AYXPYQRXGNDJFU-IMNVLQEYSA-N
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Mechanism of Action

Target of Action

Viridiflorol primarily targets specific cellular components or proteins. Although its exact targets may vary depending on the context, it has been shown to exhibit moderate antibacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, in in vitro assays . These targets likely play a crucial role in the compound’s biological effects.

Action Environment

Environmental factors play a crucial role in this compound’s efficacy and stability. These factors include temperature, pH, humidity, and the presence of other molecules. For example:

    Heat or cold may affect its stability. The compound’s solubility and reactivity can vary with pH. Interactions with other compounds (e.g., co-administered drugs) can influence its action.

: Ireland, B.F.; Hibbert, D.B.; Goldsack, R.J.; Doran, J.C.; Brophy, J.J. (2002). “Chemical variation in the leaf essential oil of Melaleuca quinquenervia (Cav.). It is also produced by the endophytic root fungus Serendipita indica S.T. Blake”. Biochemical Systematics and Ecology, 30(5), 457–470. doi: 10.1016/s0305-1978(01)00112-0.

Preparation Methods

Synthetic Routes and Reaction Conditions: Viridiflorol can be synthesized through the catalytic action of sesquiterpene synthases. For instance, the endophytic root fungus Serendipita indica produces this compound via the action of a specific terpenoid synthase . The heterologous expression of this enzyme in Escherichia coli has been shown to catalyze the formation of this compound .

Industrial Production Methods: Industrial production of this compound can involve biotechnological approaches, such as the use of genetically engineered microorganisms. For example, Escherichia coli strains have been optimized for high-yield production of this compound through transcription, translation, enzyme, and strain engineering . This method allows for the sustainable and efficient production of this compound without relying on natural plant sources.

Chemical Reactions Analysis

Types of Reactions: Viridiflorol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound can occur with halogens or other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Viridiflorol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Viridiflorol is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific interactions with molecular targets and its potential therapeutic applications in various fields.

Properties

IUPAC Name

(1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXPYQRXGNDJFU-IMNVLQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80881213
Record name Viridiflorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552-02-3
Record name Viridiflorol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viridiflorol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridiflorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIRIDIFLOROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN71V2CRMY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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